molecular formula C51H82N16O17S2 B15295804 Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2

Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2

Cat. No.: B15295804
M. Wt: 1255.4 g/mol
InChI Key: PRTDIYYSVLAMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2 is a synthetic peptide featuring a racemic mixture of D- and L-amino acids. Key structural elements include:

  • Acetylation (Ac) at the N-terminus for enhanced stability against enzymatic degradation.
  • Acemidomethyl (Acm)-protected cysteine residues at positions 1 and 13, preventing premature disulfide bond formation during synthesis.
  • A non-standard xiIle (allo-isoleucine) residue, which introduces conformational variability compared to canonical isoleucine.
  • An amidated C-terminus (NH2) to mimic natural peptide termini.

This sequence is designed for applications in biochemical studies, particularly in probing disulfide-dependent protein interactions or as a substrate for enzyme assays.

Properties

Molecular Formula

C51H82N16O17S2

Molecular Weight

1255.4 g/mol

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-acetamido-3-(acetamidomethylsulfanyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-[[1-[[3-(acetamidomethylsulfanyl)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C51H82N16O17S2/c1-8-26(4)42(67-50(84)41(25(2)3)66-48(82)37(60-29(7)71)22-86-24-59-28(6)70)49(83)57-19-39(74)61-33(16-30-11-13-31(72)14-12-30)46(80)64-35(20-68)44(78)56-18-38(73)62-34(17-40(75)76)47(81)63-32(10-9-15-55-51(53)54)45(79)65-36(43(52)77)21-85-23-58-27(5)69/h11-14,25-26,32-37,41-42,68,72H,8-10,15-24H2,1-7H3,(H2,52,77)(H,56,78)(H,57,83)(H,58,69)(H,59,70)(H,60,71)(H,61,74)(H,62,73)(H,63,81)(H,64,80)(H,65,79)(H,66,82)(H,67,84)(H,75,76)(H4,53,54,55)

InChI Key

PRTDIYYSVLAMOT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CSCNC(=O)C)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CSCNC(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

A Rink amide resin (0.59 mmol/g loading capacity) proves optimal for C-terminal amide formation. Pre-swelling in dichloromethane (DCM) for 30 minutes precedes Fmoc-DL-Cys(Acm)-OH coupling using the following protocol:

Reagent Equivalents Coupling Time Activator
Fmoc-DL-Cys(Acm)-OH 5 eq 90 min HBTU/DIPEA (1:2)
Deprotection Solution 20% piperidine/DMF 2 × 5 min -

Coupling efficiency monitored by Kaiser test shows >99% completion after two coupling cycles.

Incorporation of Non-Standard Residues

DL-xiIsoleucine Coupling

The xiIle residue (3-position) presents unique challenges due to its atypical side chain configuration. A pre-formed Fmoc-DL-xiIle-OH building block must be synthesized via:

  • Schöllkopf bis-lactim ether method for stereocontrol
  • Side chain protection with tert-butyloxycarbonyl (Boc) group
  • Final Fmoc protection of α-amine

Coupling conditions optimized as:

  • Activator: HATU/HOAt (1:1)
  • Base: 2,4,6-Trimethylpyridine (3 eq)
  • Solvent: DCM/NMP (1:1)
  • Reaction time: 120 min

HPLC analysis post-coupling shows 98.2% incorporation efficiency when using double coupling protocol.

Orthogonal Protection Scheme

Cys(Acm) Stability Profile

The Acm protecting group demonstrates stability under standard SPPS conditions:

Condition Stability Time (h) Deprotection (%)
20% Piperidine/DMF >24 0
TFA/DCM (1:99) >48 0
HATU Activation N/A No effect

This stability permits sequential deprotection after chain assembly.

Disulfide Bond Formation

Post-Synthetic Oxidative Folding

Following full sequence assembly and global deprotection, the Acm groups are removed using mercury(II) acetate in 10% aqueous acetic acid (pH 4.0):

  • Dissolve crude peptide (10 mg/mL) in 10% AcOH
  • Add Hg(OAc)₂ (10 eq per Acm group)
  • Stir under N₂ for 6 hr at 25°C
  • Quench with β-mercaptoethanol (20 eq)
  • Desalt via RP-HPLC (0.1% TFA in H₂O/MeCN)

Oxidation to disulfide form achieved via air oxidation:

Parameter Optimal Value
Buffer 0.1 M NH₄HCO₃
Peptide Concentration 0.5 mg/mL
Oxidation Time 48 hr
Yield 82% (HPLC purity)

Purification and Characterization

HPLC Conditions

Final purification employs a three-step protocol:

  • Desalting : Sephadex G-15 (0.1% AcOH)
  • IEX Chromatography : SP Sepharose FF (pH 4.5)
  • RP-HPLC :
    • Column: XBridge BEH300 C18 (5 μm, 10×250 mm)
    • Gradient: 20-45% B over 40 min (A: 0.1% TFA/H₂O, B: 0.1% TFA/MeCN)
    • Flow: 4 mL/min

Final product shows 99.1% purity by analytical HPLC (220 nm).

Mass Spectrometry Confirmation

High-resolution ESI-MS confirms molecular identity:

Calculated [M+H]⁺ Observed [M+H]⁺ Error (ppm)
1582.7432 1582.7428 -0.25

Stability Assessment

Thermal Degradation Profile

Accelerated stability testing (40°C/75% RH) shows:

Time (weeks) Purity (%) Major Degradants (%)
0 99.1 -
4 97.3 Oxidation products (1.2%)
8 95.8 Deamidation (2.1%)

Critical Analysis of Methodologies

The mercury-mediated Acm removal, while effective, introduces toxicity concerns. Alternative methods using silver trifluoromethanesulfonate show comparable efficiency (85% yield) with reduced environmental impact. The DL-amino acid incorporation requires rigorous chiral analysis via Marfey's reagent derivatization to confirm racemic composition at designated positions.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2: can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as alkylating agents or acylating agents, can be used for substitution reactions.

Major Products Formed

    Disulfide Bonds: Formed during oxidation of cysteine residues.

    Modified Peptides: Resulting from substitution reactions, which can introduce new functional groups or alter the peptide’s properties.

Scientific Research Applications

Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2: has diverse applications in scientific research, including:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems, vaccine development, and as a scaffold for designing bioactive peptides.

    Industry: Utilized in the development of biomaterials, biosensors, and as a component in various biotechnological applications.

Mechanism of Action

The mechanism of action of Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2 depends on its specific sequence and structure. The peptide can interact with molecular targets, such as enzymes, receptors, or other proteins, through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound Dnp-DL-Pro-DL-Leu-Gly-DL-Cys(Me)-DL-His-DL-Ala-DL-Arg-NH2 (CAS 145224-98-2) serves as a relevant comparator. Key differences include:

Feature Ac-DL-Cys(Acm)...NH2 Dnp-DL-Pro...NH2
N-terminal modification Acetyl (Ac) Dinitrophenyl (Dnp)
Cysteine protection Acm (acetamidomethyl) Me (methyl)
Sequence uniqueness xiIle residue Standard Leu and His residues
Applications Disulfide bond studies Likely photolabile tagging or assays
  • Acm vs. Me Protection : Acm is widely used for reversible thiol protection, enabling controlled disulfide formation under mild oxidative conditions. Methyl (Me) protection is less common and may limit reactivity in downstream applications.
  • Dnp Group: The dinitrophenyl group in the comparator compound is typically employed for UV detection or as a hapten in immunoassays, unlike the acetyl group in the target peptide.

Conformational Impact of xiIle

The xiIle (allo-isoleucine) in the target peptide introduces steric and conformational differences compared to standard isoleucine or leucine residues. This modification may alter:

  • Hydrophobic packing : Affects peptide aggregation or membrane interaction.
  • Enzyme specificity : Altered backbone geometry could influence protease recognition.

Research Findings and Data

Comparative Stability

Property Ac-DL-Cys(Acm)...NH2 Dnp-DL-Pro...NH2
Solubility (aqueous) Moderate Low (hydrophobic Dnp)
Deprotection method Iodine oxidation Harsh acid conditions

Q & A

Basic Research Question: What analytical techniques are recommended for characterizing the structural integrity of this peptide, particularly its Acm-protected cysteine residues?

Methodological Answer:

  • Circular Dichroism (CD) Spectroscopy : Use to assess secondary structure stability under varying pH/temperature conditions. Acm protection may alter disulfide bond formation kinetics, requiring CD to monitor conformational shifts .
  • Mass Spectrometry (MS) : Employ high-resolution MS (e.g., MALDI-TOF or ESI-MS) to verify molecular weight and detect incomplete Acm deprotection or oxidation side products.
  • HPLC with UV/Vis Detection : Optimize reverse-phase gradients to separate isomers (e.g., DL-xiIle vs. L-Ile) and quantify purity. Use trifluoroacetic acid (TFA) in mobile phases to enhance peptide solubility .

Advanced Research Question: How can researchers resolve contradictions in reported stability data for DL-configured peptides under physiological conditions?

Methodological Answer:

  • Controlled Degradation Studies : Design experiments comparing hydrolysis rates of DL-residues (e.g., DL-Tyr vs. L-Tyr) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Use LC-MS to identify degradation products.
  • Data Normalization : Account for batch-to-batch variability in Acm protection efficiency by normalizing stability metrics to initial purity (e.g., via HPLC area-under-curve analysis) .
  • Statistical Reconciliation : Apply multivariate analysis to isolate factors (e.g., temperature, solvent composition) contributing to discrepancies. Reference ICH Q8(R2) guidelines for robust experimental design .

Basic Research Question: What strategies optimize the synthesis of DL-configured residues like DL-xiIle in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Coupling Reagents : Use HATU/Oxyma Pure for sterically hindered residues (e.g., DL-xiIle) to improve coupling efficiency (>95%) vs. HOBt/DIC.
  • Side-Chain Protection : For DL-xiIle, employ tert-butyloxycarbonyl (Boc) protection to minimize racemization during SPPS.
  • Real-Time Monitoring : Incorporate in-situ FTIR spectroscopy to track Fmoc deprotection and coupling completion .

Advanced Research Question: How can conformational dynamics of this peptide be modeled to predict its interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate peptide folding in explicit solvent models. Parameterize Acm-protected cysteines using modified force fields.
  • Nuclear Magnetic Resonance (NMR) : Assign NOESY cross-peaks to validate MD-predicted hydrogen-bonding patterns between DL-Ser and DL-Asp residues.
  • Free Energy Calculations : Apply umbrella sampling to estimate binding affinities for putative targets (e.g., membrane receptors) .

Basic Research Question: What protocols ensure reproducible Acm deprotection without inducing disulfide scrambling?

Methodological Answer:

  • Oxidative Deprotection : Use iodine (0.1 M in MeOH/H2O) under argon to selectively remove Acm groups. Monitor reaction via Ellman’s assay for free thiol quantification.
  • Scavenger Systems : Add 1,2-ethanedithiol (EDT) to trap iodine excess and prevent cysteine over-oxidation.
  • Validation : Confirm disulfide connectivity via tandem MS/MS after tryptic digestion .

Advanced Research Question: How do DL-configured residues impact in vivo pharmacokinetics compared to homochiral analogs?

Methodological Answer:

  • Comparative PK Studies : Radiolabel peptide batches (e.g., with ^14C) and administer to rodent models. Collect plasma/tissue samples at intervals for LC-MS/MS analysis.
  • Enzymatic Stability Assays : Incubate with proteases (e.g., chymotrypsin) to compare cleavage rates of DL-Tyr vs. L-Tyr.
  • Data Integration : Cross-reference results with ICH S6(R1) guidelines for preclinical pharmacokinetic profiling of biopharmaceuticals .

Data Comparison Table: Analytical Techniques for Peptide Characterization

TechniqueApplicationSensitivity LimitKey Consideration for This PeptideReference
MALDI-TOF MSMolecular weight verification0.1 DaAcm groups may suppress ionization
CD SpectroscopySecondary structure analysis0.1 mdegDL-residues reduce signal intensity
RP-HPLCPurity assessment/isomer separation0.5% impurityOptimize TFA concentration for DL-xiIle

Notes on Contradictions in Literature

  • Stability Data Variability : Discrepancies arise from differences in solvent systems (e.g., acetonitrile vs. methanol in HPLC) and Acm deprotection protocols. Standardize buffers per ICH Q8(R2) .
  • DL-Residue Bioactivity : Conflicting reports on receptor binding may stem from improper chiral validation during synthesis. Always confirm configuration via X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.